molecular formula C18H15PSe B1296571 Triphenylphosphine selenide CAS No. 3878-44-2

Triphenylphosphine selenide

Cat. No.: B1296571
CAS No.: 3878-44-2
M. Wt: 341.3 g/mol
InChI Key: ZFVJLNKVUKIPPI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Triphenylphosphine selenide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Triphenylphosphine selenide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of triphenylphosphine selenide involves its ability to transfer selenium atoms to other molecules. This selenium transfer is facilitated by the formation of a reactive intermediate where the selenium atom is bonded to the phosphorus atom in a tetrahedral geometry . The molecular targets and pathways involved in its action depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Triphenylphosphine selenide can be compared with other similar compounds such as:

    Triphenylphosphine sulfide: Similar in structure but contains sulfur instead of selenium.

    Triphenylphosphine oxide: Contains an oxygen atom instead of selenium.

    Trioctylphosphine selenide: Contains octyl groups instead of phenyl groups.

The uniqueness of this compound lies in its selenium content, which imparts distinct chemical and physical properties compared to its sulfur and oxygen analogs .

Properties

IUPAC Name

triphenyl(selanylidene)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15PSe/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVJLNKVUKIPPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=[Se])(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15PSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00959584
Record name Triphenyl(selanylidene)-lambda~5~-phosphane
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Molecular Weight

341.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3878-44-2
Record name Triphenylphosphine selenide
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Record name Triphenylphosphine selenide
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Record name Triphenyl(selanylidene)-lambda~5~-phosphane
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Record name Triphenylphosphine selenide
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Record name TRIPHENYLPHOSPHINE SELENIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of triphenylphosphine selenide?

A1: The molecular formula of this compound is C18H15PSe, and its molecular weight is 357.27 g/mol. []

Q2: Is there spectroscopic data available for this compound?

A2: Yes, 77Se NMR spectroscopy is a valuable tool for characterizing this compound and its complexes. The selenium chemical shift is sensitive to the electronic environment of the selenium atom and can provide insights into bonding and interactions. [, , ] Additionally, P-Se bond lengths determined through X-ray crystallography, like those observed in [], can be indicative of selenophosphonium character. []

Q3: How does the structure of this compound affect its reactivity?

A3: The P=Se bond in this compound is relatively weak due to the poor overlap between the phosphorus 3p and selenium 4p orbitals. [] This makes the selenium atom susceptible to electrophilic attack and allows the compound to act as a selenium transfer reagent. [, , ]

Q4: How is this compound used as a selenium transfer reagent?

A5: this compound readily transfers its selenium atom to nucleophilic substrates like phosphites and H-phosphonate diesters, forming the corresponding phosphoroselenoate derivatives. This reaction is particularly useful for preparing selenium-containing nucleotide analogues. [, , ]

Q5: What other reactions can this compound catalyze?

A6: this compound, in conjunction with trifluoroacetic acid, effectively deoxygenates epoxides to olefins in a stereospecific manner. [] Furthermore, it can catalyze the conversion of epoxides into olefins. [] Recently, it has been employed as a Lewis base cocatalyst in Brønsted acid-catalyzed enantioselective iodocycloetherification reactions. []

Q6: Are there examples of this compound facilitating cluster coupling reactions?

A7: Yes, this compound reacts with triosmium clusters to form selenium-bridged clusters. This demonstrates its ability to assemble larger metal complexes through selenium atom coordination. []

Q7: How do substituents on the phenyl rings of this compound influence its properties?

A9: Electron-donating substituents, particularly in the ortho position, increase the electron density on the selenium atom, making it more nucleophilic. Conversely, electron-withdrawing substituents decrease the nucleophilicity of the selenium atom. [] These electronic effects can significantly impact the reactivity and coordination behavior of this compound.

Q8: What safety precautions should be taken when handling this compound?

A8: As with all chemicals, it is essential to handle this compound with care and follow appropriate safety protocols. Consult the material safety data sheet (MSDS) for specific handling, storage, and disposal information.

Q9: Could the selenium transfer ability of this compound be exploited in biological contexts?

A11: While further research is needed, the controlled introduction of selenium into biomolecules using this compound could be explored for developing novel therapeutics or tools for chemical biology. []

Q10: Can this compound be utilized in material science applications?

A12: The use of this compound as a selenium source in the synthesis of lead selenide (PbSe) nanostructures for potential optoelectronic applications highlights its versatility. [, ] By tuning the reaction conditions and combining it with other chalcogen sources, different morphologies and compositions of nanostructures can be achieved.

Q11: How is this compound typically characterized and quantified?

A13: Common techniques include NMR spectroscopy (particularly 77Se NMR), X-ray crystallography, and elemental analysis. [, , , , ]

Q12: Are there any environmental concerns associated with this compound?

A12: While this compound is not as widely studied for its environmental impact as some other compounds, responsible handling and disposal are crucial to minimize potential risks. Exploring alternative selenium transfer reagents and developing sustainable synthetic methods are important considerations for future research.

Q13: Are there any alternatives to this compound for selenium transfer reactions?

A15: While this compound is a commonly used reagent, other selenium transfer reagents, such as Woollins' reagent, are available and may offer advantages depending on the specific application. []

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